5-Acetyl-2-fluorophenylboronic acid
Description
Significance of Organoboron Compounds in Contemporary Chemical Research
Organoboron compounds, characterized by a carbon-boron bond, have become central to modern synthetic chemistry. publish.csiro.au Their importance stems from their unique structural features and versatile reactivity profiles, which have expanded their roles across various chemical disciplines. publish.csiro.au These compounds are now considered major players in synthetic and medicinal chemistry, finding use in asymmetric synthesis, metal-catalyzed processes, and multicomponent reactions. publish.csiro.au Their utility also extends to materials science, where they are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com
While organoboron compounds have been known for over a century, their full potential has only been realized more recently. publish.csiro.au A significant milestone in the history of organoboron chemistry was the development of hydroboration, which provided a versatile method for preparing organoboranes. publish.csiro.au Initially, research focused on peptidic boronic acids for their therapeutic properties. nih.gov A pivotal moment came in 2003 with the FDA approval of Bortezomib, a boron-containing drug, marking a new era for boronic acids in medicinal chemistry. mdpi.com The discovery of the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction of organoboron compounds, further revolutionized their application, becoming a cornerstone of carbon-carbon bond formation in the synthesis of pharmaceuticals and fine chemicals. dergipark.org.trboronmolecular.com
The chemical behavior of organoboron compounds is dictated by the electronic nature of the boron atom. Boron, with three valence electrons, typically forms three bonds, leaving it with an empty p-orbital. numberanalytics.comacs.org This electron deficiency makes organoboranes potent electrophiles and Lewis acids. acs.orgwikipedia.org The boron-carbon bond is generally of low polarity. wikipedia.org However, the empty p-orbital of boron can interact with adjacent π-systems, such as those in aryl or vinyl groups, lending some double bond character to the B-C bond. numberanalytics.comacs.org This electronic feature, combined with the ability of boron to form stable tetrahedral adducts, underpins the diverse reactivity of boronic acids and their derivatives. researchgate.net
The Unique Role of Fluorine Substitution in Arylboronic Acid Research
The introduction of fluorine atoms into arylboronic acids has a profound impact on their chemical and physical properties. researchgate.net Fluorine's high electronegativity significantly influences the electronic environment of the molecule, which in turn affects its reactivity and stability. researchgate.netnih.gov
The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid moiety. researchgate.netnih.gov This enhanced acidity is crucial for applications where the boronic acid acts as a receptor, for instance, in sensing applications. nih.gov The position of the fluorine substituent on the aryl ring is critical; an ortho-fluoro substituent can lead to enhanced acidity through the formation of an intramolecular hydrogen bond. nih.gov The pKa values of fluorinated phenylboronic acids can vary significantly depending on the number and position of the fluorine atoms. nih.gov For example, the pKa can range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid. nih.gov
Fluorine substitution can also affect the stability of arylboronic acids. While fluorinated arylboronic acids are susceptible to hydrodeboronation, their corresponding pinacol (B44631) esters exhibit greater stability at high pH. nih.gov The presence of fluorine can also direct the course of chemical reactions. For instance, in electrophilic fluorination reactions, the electronic nature of the substituents on the arylboronic acid determines the position of fluorination. organic-chemistry.orgnih.gov Furthermore, fluoride (B91410) ions have been found to protect boronic acids from decomposition in certain copper(I)-mediated reactions, which is beneficial for the synthesis of boronic acid-based sensors and conjugates. rsc.org
Positioning of 5-Acetyl-2-fluorophenylboronic Acid within Advanced Organic Synthesis and Beyond
This compound is a strategically designed molecule that leverages the synergistic effects of its functional groups. The fluorine atom at the ortho position and the acetyl group at the meta position to the boronic acid moiety create a unique electronic and steric environment. This substitution pattern influences the compound's reactivity in cross-coupling reactions and its potential as a building block in medicinal chemistry and materials science. The presence of the acetyl group offers a site for further chemical modification, allowing for the construction of more complex molecular architectures. This positions this compound as a valuable intermediate in the synthesis of targeted therapeutic agents and functional materials. publish.csiro.auwikipedia.org
Properties
IUPAC Name |
(5-acetyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVNUEBNRAIKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376840 | |
| Record name | 5-Acetyl-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-29-0 | |
| Record name | 2-Fluoro-5-acetylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boronic acid, B-(5-acetyl-2-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Exploration of Reaction Mechanisms and Catalytic Pathways Involving 5 Acetyl 2 Fluorophenylboronic Acid
Transition-Metal-Catalyzed Cross-Coupling Reactions
5-Acetyl-2-fluorophenylboronic acid is a versatile reagent in transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. The presence of the acetyl group, an electron-withdrawing moiety, and the fluorine atom, which imparts unique electronic properties, influences the reactivity and scope of these transformations.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, coupling an organoboron species with an organohalide using a palladium catalyst and a base. wikipedia.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. illinois.edunih.gov
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetallation, and reductive elimination. wikipedia.orglibretexts.org
Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which undergoes oxidative addition to the organohalide (Ar-X). This step, often the rate-determining one, forms a palladium(II) intermediate. libretexts.org The reactivity of the halide partner typically follows the order I > OTf > Br >> Cl. libretexts.orgtcichemicals.com
Transmetallation : This crucial step involves the transfer of the organic group (the 5-acetyl-2-fluorophenyl moiety) from the boron atom to the palladium(II) center. rsc.orgresearchgate.net The mechanism of transmetallation is complex and can proceed through different pathways. The base plays a critical role, either by activating the boronic acid to form a more nucleophilic "ate" complex (a boronate) or by reacting with the palladium(II) halide complex to form a palladium hydroxo species, which then reacts with the neutral boronic acid. nih.gov Kinetic and computational studies have identified the formation of intermediates with Pd–O–B linkages as key pre-transmetallation events. nih.gov The efficiency of this step is influenced by the electronic character of the boronic acid; electron-withdrawing groups can sometimes attenuate the migratory ability of the aryl ring. nih.gov
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. illinois.edulibretexts.org This step is typically facilitated by bulky, electron-rich ligands. libretexts.org
This compound can be coupled with a variety of halogenated and pseudo-halogenated substrates. The success of the coupling depends on the reaction conditions and the nature of the coupling partner.
Aryl Halides : Aryl iodides and bromides are highly effective coupling partners due to the relative ease of the oxidative addition step. tcichemicals.com Aryl chlorides, which are more abundant and less expensive, are generally less reactive but can be successfully coupled using specialized catalyst systems that are active for aryl chloride activation. beilstein-journals.org Microwave-assisted protocols have proven effective for coupling functionalized boronic acids with aryl chlorides, achieving high yields in short reaction times. beilstein-journals.org
Heteroaryl Halides : The coupling extends to a wide range of nitrogen-, oxygen-, and sulfur-containing heteroaryl halides. This is particularly important for the synthesis of medicinally relevant compounds. nih.govnih.gov Challenges can arise with certain nitrogen-rich heterocycles, as the free N-H groups can interfere with the catalyst, but optimized conditions and specific precatalysts can overcome these limitations. nih.gov
Limitations : A significant limitation for some boronic acids, particularly those that are heavily fluorinated, is the competing side reaction of protodeboronation, where the C-B bond is cleaved by a proton source. beilstein-journals.orgresearchgate.net While this compound is not as susceptible as polyfluorinated analogs, careful control of reaction conditions, such as using an anhydrous medium, can be beneficial. researchgate.net The steric hindrance on the coupling partner can also impact reaction efficiency.
The table below summarizes representative couplings involving arylboronic acids with functionalities similar to this compound, demonstrating the scope with various aryl chlorides under microwave conditions.
| Boronic Acid Partner | Aryl Halide Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Formylphenylboronic acid | 4-Chloroacetophenone | Pd/dcpmp | Cs₂CO₃ | Acetonitrile | 140°C, 10 min (Microwave) | 95% | beilstein-journals.org |
| 4-Fluorophenylboronic acid | 4-Chloroacetophenone | Pd/dcpmp | CsF | Acetonitrile | 140°C, 10 min (Microwave) | 49% | researchgate.net |
| 2-Fluorophenylboronic acid | 4-Chloroacetophenone | Pd/dcpmp | Cs₂CO₃ | Acetonitrile | 140°C, 10 min (Microwave) | 72% | researchgate.net |
| Phenylboronic acid | Benzoyl chloride | Nitrile-functionalized NHC-Pd(II) | K₂CO₃ | Toluene (B28343) | 60°C, 4 h | 96% | nih.gov |
The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling, especially with challenging substrates.
Palladium Precursors : Common palladium sources include Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃. libretexts.org More advanced systems utilize pre-formed catalyst complexes, often called precatalysts, which are more stable and provide more reliable results. beilstein-journals.orgnih.gov
Ligands : Ligands stabilize the palladium center and modulate its reactivity.
Phosphine (B1218219) Ligands : Electron-rich and sterically bulky phosphine ligands are highly effective. Triphenylphosphine (PPh₃) was used in early systems, while modern catalysis often employs more sophisticated ligands like the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, SPhos) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃). libretexts.orgresearchgate.net These ligands facilitate both the oxidative addition and the final reductive elimination step. wikipedia.org
N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful alternatives to phosphines. They are often more electron-rich and can form highly stable and active palladium complexes, showing excellent performance in the coupling of aryl chlorides. nih.gov
Ligand Effects : The ligand directly influences the coordination environment of the palladium center. Bulky ligands promote reductive elimination, while electron-donating ligands can increase the rate of oxidative addition. libretexts.org For fluorinated substrates, specific catalyst systems may be required to achieve efficient transmetallation and avoid catalyst deactivation. nih.gov
While palladium is dominant in Suzuki-Miyaura reactions, other transition metals can also mediate couplings with boronic acids, including this compound, to form a variety of bonds.
C-C Bond Formation : Nickel catalysts are effective, particularly for coupling with aryl chlorides, and can offer different reactivity and selectivity compared to palladium. tcichemicals.com Rhodium catalysts are often used for the 1,4-conjugate addition of arylboronic acids to enones. researchgate.net
C-N, C-O, and C-S Bond Formation : The Chan-Lam coupling reaction, typically mediated by copper, allows for the formation of C-N, C-O, and C-S bonds by coupling boronic acids with amines, phenols, and thiols, respectively. These reactions often proceed under mild, aerobic conditions and represent an important complementary method to palladium-catalyzed couplings for creating carbon-heteroatom linkages.
Suzuki-Miyaura Cross-Coupling with Halogenated Substrates
Boronic Acid Catalysis (BAC)
In addition to their role as reagents in cross-coupling and addition reactions, arylboronic acids, including this compound, can function as catalysts themselves. This field, known as Boronic Acid Catalysis (BAC), leverages the unique properties of the boronic acid moiety to activate substrates and promote reactions under mild conditions. researchgate.netrsc.org BAC provides an atom-economical, metal-free alternative to many traditional synthetic methods. rsc.orgnih.gov
Lewis Acidity and Substrate Activation Modes of Boronic Acids
The catalytic activity of boronic acids stems from their nature as mild Lewis acids. nih.gov The boron atom in a boronic acid possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base (a nucleophile). researchgate.netnih.gov This interaction is central to how boronic acids activate substrates.
Upon interaction with a nucleophile, such as a hydroxyl or amino group, the boron center transitions from a trigonal planar (sp² hybridized) geometry to a tetrahedral (sp³ hybridized) anionic "ate" complex. researchgate.netnih.gov This complexation can activate the substrate in two primary modes:
Electrophilic Activation: The boronic acid can form a complex with a hydroxyl-containing substrate, such as a carboxylic acid or an alcohol. This complexation makes the substrate more electrophilic and susceptible to attack by a nucleophile. For example, in amide bond formation, the boronic acid activates the carboxylic acid, facilitating its reaction with an amine. researchgate.netnih.gov
Nucleophilic Activation: When a boronic acid reacts with a diol, it can form a tetrahedral boronate adduct. This process can increase the nucleophilicity of the oxygen atoms bound to the boron, enabling them to react with electrophiles. researchgate.netrsc.org
The Lewis acidity of an arylboronic acid, and thus its catalytic efficacy, can be tuned by the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups, like the acetyl group in this compound, are generally expected to increase the Lewis acidity of the boron center, potentially enhancing its catalytic activity in electrophilic activation pathways.
A hallmark of boronic acid chemistry and a cornerstone of Boronic Acid Catalysis is the ability to form reversible covalent bonds with compounds containing hydroxyl groups, particularly 1,2- and 1,3-diols. researchgate.netnih.gov This interaction is highly specific and forms the basis for applications ranging from glucose sensing to catalysis.
The reaction between a boronic acid and a diol yields a cyclic boronate ester. This esterification process is typically rapid and reversible, with the equilibrium position depending on factors such as the pH of the solution, the pKa of the boronic acid, and the structure and stereochemistry of the diol. nih.govnsf.gov
Role of Boronic Acid Anhydrides in Catalysis
Boronic acids, including this compound, can exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. These anhydrides often exhibit distinct catalytic properties compared to their monomeric acid forms. The formation of boroxines is a dehydration process that can be influenced by factors such as concentration, temperature, and the presence of water.
The catalytic activity of boronic acid anhydrides is attributed to their enhanced Lewis acidity compared to the corresponding boronic acids. This increased acidity allows them to more effectively activate substrates in various organic reactions. While specific studies on the catalytic activity of the anhydride (B1165640) of this compound are not extensively documented, the general principles of boroxine (B1236090) catalysis can be applied. For instance, in reactions where the boronic acid acts as a Lewis acid catalyst, the in situ formation of the boroxine can lead to an acceleration of the reaction rate.
Table 1: Comparison of General Properties of Boronic Acids and their Anhydrides (Boroxines)
| Property | Boronic Acid (RB(OH)₂) | Boronic Anhydride ((RBO)₃) |
| Structure | Monomeric | Trimeric cyclic |
| Lewis Acidity | Moderate | Enhanced |
| Formation | Equilibrium with anhydride | Favored under anhydrous conditions |
| Role in Catalysis | Can act as a Brønsted or Lewis acid catalyst | Primarily acts as a Lewis acid catalyst |
Catalytic Applications in Organic Transformations
This compound and its derivatives are potential catalysts for a range of organic transformations, including dehydration and condensation reactions, acylation and alkylation processes, and cycloaddition reactions. The presence of electron-withdrawing groups on the phenyl ring can modulate the Lewis acidity of the boron center, thereby influencing its catalytic efficacy.
Arylboronic acids have been demonstrated to be effective catalysts for dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. The catalytic cycle is believed to involve the formation of a mixed anhydride intermediate between the carboxylic acid and the boronic acid, which then reacts with the amine to form the amide and regenerate the boronic acid.
In the context of this compound, its enhanced Lewis acidity due to the electron-withdrawing substituents would be expected to facilitate the initial formation of the mixed anhydride, potentially leading to a more efficient catalytic turnover. Cooperative catalysis, where a nucleophilic co-catalyst is used alongside the boronic acid, can further enhance the efficiency of these condensation reactions. For example, the combination of an arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be a highly effective catalytic system for amidation.
Boronic acids can serve as catalysts in Friedel-Crafts type acylation and alkylation reactions. nih.govnih.gov In these reactions, the boronic acid activates a substrate, such as an alcohol or a carboxylic acid, to generate a carbocationic intermediate, which then undergoes electrophilic aromatic substitution. nih.govnih.gov The use of boronic acid catalysts offers a milder alternative to traditional strong Lewis acids like aluminum chloride. wikipedia.org
For this compound, its utility as a catalyst in Friedel-Crafts reactions would be influenced by its ability to activate the acylating or alkylating agent. Electron-deficient arylboronic acids have been shown to be effective catalysts for the Friedel-Crafts alkylation of electron-rich arenes with benzylic and allylic alcohols. nih.gov The acetyl and fluoro substituents on the phenyl ring of this compound would increase its Lewis acidity, potentially enhancing its catalytic activity in these transformations. However, it is important to note that aromatic substrates with strongly electron-withdrawing groups are generally not suitable for Friedel-Crafts reactions. nrochemistry.com
Boronic acids have been employed as catalysts in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org They can activate dienophiles containing a hydroxyl group, such as unsaturated carboxylic acids, through the formation of a boronate ester intermediate. wikipedia.org This activation lowers the LUMO of the dienophile, thereby accelerating the cycloaddition.
While specific examples involving this compound in cycloaddition reactions are not prevalent in the literature, the general principle of boronic acid catalysis can be extrapolated. The Lewis acidic nature of this compound could facilitate the activation of dienophiles, potentially influencing the rate and selectivity of the cycloaddition. The compatibility of boronic acid functionalities with various cycloaddition conditions makes them attractive candidates for the development of novel catalytic systems. beilstein-journals.org
Cooperative Catalytic Systems Incorporating Boronic Acids
Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has emerged as a powerful strategy in organic synthesis. Boronic acids can be incorporated into cooperative catalytic systems, often acting as a Lewis acid component in conjunction with a Brønsted acid, a Lewis base, or a transition metal catalyst.
An example of a cooperative system is the use of an arylboronic acid with a nucleophilic co-catalyst, such as DMAPO, for dehydrative amide bond formation. In such a system, the boronic acid activates the carboxylic acid, and the co-catalyst facilitates the subsequent nucleophilic attack by the amine. Given the electron-deficient nature of this compound, it would be a suitable candidate for such cooperative catalytic systems, where its enhanced Lewis acidity could lead to improved catalytic performance.
Petasis Boron-Mannich Reaction
The Petasis Boron-Mannich (PBM) reaction is a versatile multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of a wide range of nitrogen-containing compounds, including α-amino acids. wikipedia.org
The reactivity of the arylboronic acid in the Petasis reaction is influenced by the electronic nature of the substituents on the aromatic ring. While a wide variety of arylboronic acids, including those with both electron-donating and electron-withdrawing groups, are tolerated, the reaction often proceeds more efficiently with electron-rich arylboronic acids. wikipedia.org Research has indicated that phenylboronic acids with strong electron-withdrawing groups may lead to lower conversions in the Petasis reaction. nih.gov
Considering the structure of this compound, the presence of the electron-withdrawing acetyl and fluoro groups would likely decrease its nucleophilicity, which could result in reduced reactivity in the Petasis reaction compared to electron-rich arylboronic acids. However, the reaction conditions can often be optimized to accommodate less reactive substrates.
Table 2: General Reactivity of Substituted Arylboronic Acids in the Petasis Reaction
| Substituent on Aryl Ring | General Reactivity |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | High |
| Halogens (e.g., -F, -Cl) | Moderate to High |
| Electron-withdrawing groups (e.g., -NO₂, -CF₃, -COCH₃) | Low to Moderate |
Application of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step. These reactions often involve a wide range of aldehydes, amines, carboxylic acids, and isocyanides. Phenylboronic acids can, in some variations, participate in MCRs, for instance, in the Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid.
Despite the theoretical potential for this compound to participate in such transformations, a thorough search of the scientific literature did not yield specific examples or mechanistic studies of its application in well-established MCRs like the Ugi or Passerini reactions. The electronic effects of the acetyl and fluoro substituents could influence the nucleophilicity and reactivity of the boronic acid moiety, but without experimental data, any discussion of its behavior in these reactions would be purely speculative.
Stereoselective Aspects and Functional Group Tolerance
The influence of a reagent on the stereochemical outcome of a reaction is a critical aspect of modern synthetic chemistry. Chiral boronic acids and their derivatives can act as catalysts or reagents in stereoselective transformations. Furthermore, the compatibility of a reagent with various functional groups present in the reactants (functional group tolerance) is a key measure of its synthetic utility.
In the context of this compound, there is a lack of specific research investigating its role in inducing stereoselectivity. While phenylboronic acids, in general, are known to participate in stereoselective processes, the specific contribution of the 5-acetyl and 2-fluoro substitution pattern to the stereochemical control of a reaction has not been reported.
Other Mechanistic Investigations Pertinent to this compound Reactivity
Beyond multicomponent and stereoselective reactions, the reactivity of arylboronic acids is most prominently featured in palladium-catalyzed cross-coupling reactions. The mechanism of the Suzuki-Miyaura coupling, for example, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the arylboronic acid can significantly impact the efficiency of the transmetalation step.
While a vast body of research exists on the mechanistic aspects of the Suzuki-Miyaura reaction, specific mechanistic investigations focusing on the reactivity of this compound are not found in the surveyed literature. The electron-withdrawing nature of both the acetyl and fluoro groups would be expected to influence the rate and efficiency of the transmetalation step in a catalytic cycle. However, without dedicated studies on this particular compound, any analysis remains a generalization based on established principles of physical organic chemistry.
Table 1: Summary of Available Research Data for this compound in the Context of the Requested Topics
| Section | Subsection | Research Findings for this compound |
| 3.4. | Exploration of Reaction Mechanisms and Catalytic Pathways | No specific studies found. |
| 3.4.1. Application in Multicomponent Reactions | No specific studies found. | |
| 3.4.2. Stereoselective Aspects and Functional Group Tolerance | No specific studies found. | |
| 3.5. | Other Mechanistic Investigations | No specific mechanistic studies detailing its unique reactivity profile were identified. |
Advanced Research Applications of 5 Acetyl 2 Fluorophenylboronic Acid
Applications in Medicinal Chemistry Research
The distinct chemical functionalities of 5-acetyl-2-fluorophenylboronic acid make it a valuable reagent in drug discovery and development, from the synthesis of new active compounds to the refinement of existing drug candidates.
This compound serves as a key intermediate in the synthesis of complex organic molecules, primarily through reactions like the Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct the core skeletons of many pharmacologically active compounds. google.com The boronic acid group is the reactive site for palladium-catalyzed coupling with various aryl or heteroaryl halides, while the acetyl and fluoro groups can be used to modulate the final compound's biological activity and properties. For instance, the acetyl group can act as a precursor for other functional groups or as a point of interaction with biological targets. While specific publicly disclosed examples initiating from this compound are not detailed in primary literature, its structural motifs are present in various patented chemical scaffolds, indicating its role as a building block in proprietary pharmaceutical research.
In the iterative process of drug development, lead optimization is critical for enhancing a compound's potency, selectivity, and pharmacokinetic profile. Structure-Activity Relationship (SAR) studies systematically modify a lead compound's structure to understand how these changes affect its biological activity. google.comnih.gov The title compound is an ideal tool for such studies. The phenylboronic acid moiety can be introduced to a lead structure to explore interactions with a biological target. Subsequently, the acetyl and fluoro groups provide handles for systematic modification. For example, the acetyl group can be reduced, oxidized, or transformed into other functional groups to probe specific interactions within a receptor's binding pocket. This systematic modification allows medicinal chemists to build a detailed understanding of the SAR, guiding the design of more effective drugs. google.com While click chemistry has been employed to simplify and improve the lead optimization process for other boronic acids, the principles apply broadly.
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom at the ortho-position in this compound can profoundly influence the characteristics of any resulting drug candidate.
Lipophilicity: Fluorine is highly lipophilic, and its introduction can increase a molecule's ability to pass through cellular membranes. This can lead to improved absorption and distribution within the body.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the drug's half-life, reduce the required dosage frequency, and improve patient compliance.
Binding Affinity: Due to its high electronegativity and small size, fluorine can form favorable electrostatic and hydrogen-bond interactions with enzyme or receptor targets, potentially increasing the binding affinity and potency of the drug.
| Functional Group | Potential Contribution to Drug Properties | Reference |
|---|---|---|
| 2-Fluoro | Increases lipophilicity, blocks metabolic oxidation, enhances binding affinity through electrostatic interactions. | |
| Boronic Acid | Acts as a covalent warhead for enzyme inhibition (e.g., serine proteases), enables reversible binding to diols. | |
| 5-Acetyl | Provides a site for further chemical modification, can act as a hydrogen bond acceptor in receptor interactions. |
Boronic acids are a privileged class of compounds in the design of enzyme inhibitors. The boron atom possesses an empty p-orbital, making it an electrophile that can form a reversible, covalent bond with nucleophilic residues—such as serine or threonine—in an enzyme's active site. This mechanism is the basis for several FDA-approved drugs.
The boronic acid moiety of this compound can thus be utilized as a "warhead" to target specific enzymes. It can act as a transition-state analog, effectively blocking the enzyme's catalytic activity. This strategy has been successfully applied to develop inhibitors for various enzyme classes, including proteasomes (for cancer therapy) and β-lactamases (to combat antibiotic resistance). The development of boron-containing compounds as potential therapeutics is a rapidly growing field in medicinal chemistry.
During pharmaceutical manufacturing, it is crucial to control impurities, especially those that are potentially mutagenic. Recent studies have identified some arylboronic acids as being weakly mutagenic in bacterial assays (Ames test). Consequently, residual boronic acids used as reagents or intermediates in drug synthesis may be classified as potential genotoxic impurities (GTIs) under regulatory guidelines like ICH M7.
Although many boronic acids are not found to be genotoxic in eukaryotic cell tests, the initial positive bacterial results necessitate careful control. This means that for any active pharmaceutical ingredient (API) synthesized using this compound, robust analytical methods are required to ensure its removal to trace levels (parts per million). Strategies to control these residuals include optimizing the reaction to consume the boronic acid completely, using scavenging resins like diethanolaminomethyl polystyrene, or employing specific crystallization and washing steps to purge the impurity from the final product.
Contributions to Materials Science Research
The applications of this compound extend beyond medicine into the realm of materials science. Phenylboronic acid-containing polymers and materials are of great interest for creating "smart" or responsive systems.
The primary mechanism exploited in this field is the reversible covalent interaction between boronic acids and compounds containing cis-diol groups, such as sugars and certain glycoproteins. This interaction can be leveraged in several ways:
Sensors: Materials functionalized with fluorophenylboronic acids can be used to create sensors for glucose and other biologically important diols. Binding of the diol to the boronic acid can trigger a detectable change, such as a shift in fluorescence or an electrochemical signal. Low-dimensional materials like carbon nanotubes can enhance this sensing capability. google.com
Stimuli-Responsive Polymers: Polymers incorporating phenylboronic acid can change their physical properties in response to changes in pH or the presence of sugars. This has been used to create self-healing hydrogels and drug delivery systems that release their payload (like insulin) only when glucose levels are high.
Affinity Chromatography: Monolithic columns functionalized with fluorophenylboronic acids have been developed for the high-affinity capture and selective enrichment of cis-diol-containing biomolecules from complex samples like human urine.
The acetyl group on this compound offers an additional site for polymerization or for grafting the molecule onto surfaces, further expanding its utility in creating functional materials.
Synthesis of Organic Semiconductor Materials
While specific literature detailing the use of this compound in the synthesis of organic semiconductors is not widely available, the general class of phenylboronic acids is crucial for this application. The Suzuki-Miyaura coupling is a key method for creating the π-conjugated systems that are characteristic of organic semiconductors. umass.edumdpi.comresearchgate.net These materials are valued for their potential in fabricating flexible and low-cost electronic devices. The reaction involves the palladium-catalyzed cross-coupling of a boronic acid with an organic halide. The specific substituents on the phenylboronic acid, such as the acetyl and fluoro groups in this compound, can be used to fine-tune the electronic properties and solubility of the resulting semiconductor material. For instance, electron-withdrawing groups can influence the material's electron affinity and charge transport characteristics.
Incorporation into Polymer Architectures for Optoelectronic Properties
The synthesis of conjugated polymers for optoelectronic applications, such as in polymer light-emitting diodes (PLEDs) and photovoltaic devices, heavily relies on polymerization reactions like the Suzuki-Miyaura coupling. nih.gov Phenylboronic acids are essential monomers in these syntheses. By incorporating specific boronic acids, such as this compound, into the polymer backbone, chemists can control the polymer's electronic and photophysical properties. For example, a boronic acid-functionalized conjugated polyfluorene (PFP-PBA) was designed for controllable cell membrane imaging, demonstrating the versatility of incorporating boronic acids into polymer chains. mdpi.com While direct examples of this compound in optoelectronic polymers are not prevalent in the reviewed literature, its potential as a monomer for creating polymers with specific optoelectronic properties is evident from the broader context of boronic acid chemistry.
Development of Supramolecular Assemblies
Boronic acids are known to form dynamic covalent bonds with diols, a reaction that is central to the construction of responsive supramolecular architectures. nih.govnih.gov These self-assembling systems have potential applications in smart gels, chemosensors, and drug delivery. nih.gov The interaction between boronic acids and diols, such as those found in saccharides, can be used to control the assembly and disassembly of supramolecular structures. For example, boronic acid-terminated polymers have been synthesized and shown to self-assemble in response to the presence of diols. mdpi.com Furthermore, the interaction of boronic acids with salicylhydroxamic acid offers rapid and strong binding, which can be exploited to build pH-responsive supramolecular systems in water. nih.gov The ability of boronic acids to participate in these dynamic covalent interactions makes them valuable components in the design of complex and functional supramolecular assemblies.
Applications in Chemical Biology and Sensing Technologies
The ability of the boronic acid group to reversibly bind with 1,2- and 1,3-diols forms the basis of its widespread use in chemical biology and sensing technologies. sigmaaldrich.cnsigmaaldrich.com This interaction is particularly useful for the detection of biologically important molecules like saccharides.
Molecular Recognition and Discrimination of Bioanalytes (e.g., Diols, Saccharides)
Phenylboronic acids are well-established as synthetic receptors for the molecular recognition of diols, including saccharides. vwr.com The binding is based on the formation of cyclic boronate esters. The selectivity and affinity of this binding can be tuned by modifying the substituents on the phenyl ring. Diboronic acid derivatives have been shown to exhibit enhanced selectivity for glucose, a key target in diabetes monitoring. sigmaaldrich.com The spatial arrangement of the two boronic acid groups in these molecules is crucial for achieving high selectivity for glucose over other monosaccharides like fructose and galactose. sigmaaldrich.comnih.gov While monoboronic acids often show a higher affinity for fructose, the design of diboronic acid sensors has enabled the development of systems that preferentially bind glucose. echemi.com The use of boronic acid-functionalized fluorescent molecules, combined with techniques like principal component analysis, has been shown to successfully discriminate between different types of cis-diol-containing molecules. crysdotllc.com
Design of Fluorescent and Spectroscopic Probes
The interaction between boronic acids and diols can be coupled with a fluorescent reporter to create probes that signal the presence of the analyte through a change in fluorescence. sigmaaldrich.cnsigmaaldrich.com Several mechanisms are employed in the design of these probes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). nih.gov In a typical PET-based sensor, the binding of a saccharide to the boronic acid moiety alters the electronic properties of the molecule, leading to an increase in fluorescence intensity. Anthracene-based boronic acid derivatives are a common class of fluorescent probes. The fluorescence quenching of boronic acid derivatives can be studied using Stern-Volmer kinetics to understand the interaction with analytes. mdpi.com The development of these probes has led to sensitive and selective methods for the detection of saccharides and other diols. nih.gov
Development of Glucose Sensing Materials for Biomedical Research
The development of materials for continuous glucose monitoring (CGM) is a major focus of biomedical research, driven by the need for better management of diabetes. vwr.com Boronic acid-based sensors are promising alternatives to enzyme-based sensors due to their stability. vwr.com These sensors can be incorporated into hydrogels, which are soft, water-swollen polymer networks that are biocompatible. The binding of glucose to the boronic acid groups within the hydrogel causes a change in the hydrogel's properties, such as its volume or fluorescence, which can be correlated to the glucose concentration. For instance, a hydrogel glucose sensor with in vivo stability was developed by incorporating antioxidant enzymes to protect the arylboronic acid from degradation. sigmaaldrich.com Another approach involves the use of fluorescent nanodiamond boronic hydrogels in microneedles for CGM. These advancements highlight the potential of boronic acid-based materials in creating reliable and long-term implantable glucose sensors. sigmaaldrich.com
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the atomic-level structural elucidation of molecules in solution and the solid state. For 5-Acetyl-2-fluorophenylboronic acid, various NMR techniques provide a complete picture of its molecular framework and electronic landscape.
¹H, ¹³C, and ¹¹B NMR for Boronic Acid and Derivative Elucidation
Proton (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B) NMR are workhorse techniques for confirming the identity and structure of boronic acids and their derivatives.
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic protons would exhibit characteristic shifts and coupling patterns influenced by the acetyl, fluoro, and boronic acid groups. The methyl protons of the acetyl group would appear as a distinct singlet.
¹³C NMR reveals the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbon, the methyl carbon of the acetyl group, and the aromatic carbons. The carbon attached to the fluorine atom would show a large one-bond coupling constant (¹J C-F), a key diagnostic feature. The introduction of a fluorine atom generally influences the chemical shifts of carbons throughout the aromatic ring. researchgate.net
¹¹B NMR is particularly informative for boron-containing compounds. sdsu.edu Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum due to the quadrupolar nature of the boron nucleus. The chemical shift provides insight into the coordination state of the boron atom. For trigonal planar boronic acids like this compound, the signal is expected in a specific range, while the formation of a tetrahedral boronate ester upon reaction with a diol would cause a significant upfield shift. nih.gov This technique is invaluable for monitoring reactions and studying binding phenomena. nih.gov The chemical shifts for tri-coordinate boranes are largely influenced by the substituents, with strong π-donors like -OH groups causing shifts to higher fields. sdsu.edu The cyclic anhydrides of boronic acids, known as boroxines, which can form upon dehydration, resonate at a slightly lower field (~33 ppm) compared to the corresponding boronic acids (~30 ppm). sdsu.edunih.gov
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Aromatic (Ar-H) | ~7.0 - 8.2 | Complex splitting pattern due to F and B(OH)₂ substitution. |
| Acetyl (CH₃) | ~2.6 | Singlet. | |
| Boronic Acid (B(OH)₂) | Variable, broad | Often exchanges with solvent; may not be observed. | |
| ¹³C | Carbonyl (C=O) | ~195 - 200 | |
| Aromatic (C-F) | ~160 - 165 | Large ¹J C-F coupling constant. | |
| Aromatic (C-B) | ~130 - 135 | Signal may be broad due to quadrupolar relaxation of boron. | |
| Aromatic (Other C) | ~115 - 140 | Shifts influenced by all substituents. | |
| Acetyl (CH₃) | ~26 - 28 | ||
| ¹¹B | Boronic Acid (B(OH)₂) | ~28 - 32 | Broad signal, characteristic of trigonal boron. |
Table 1: Predicted NMR Chemical Shifts for this compound. These are estimated values based on data for analogous compounds and general NMR principles. researchgate.netsdsu.eduunibo.it
¹⁹F NMR for Probing Electronic Environments and Interactions
Given the presence of a fluorine atom, fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for studying this compound. ¹⁹F NMR is exquisitely sensitive to the local electronic environment, making it an excellent probe for intermolecular and intramolecular interactions. rsc.org The chemical shift of the fluorine signal can be significantly altered by changes in solvent, pH, or binding to other molecules, such as diols or proteins. rsc.org This sensitivity allows researchers to monitor reactions and study binding events from the perspective of the fluorine atom, complementing information from other nuclei. The electron-withdrawing effect of the fluorine atom also increases the Lewis acidity of the boronic acid, which is an important factor in its reactivity and applications. researchgate.netdb-thueringen.de
Solid-State NMR for Conformational Analysis
While solution-state NMR provides information on time-averaged structures, solid-state NMR (ssNMR) can elucidate the specific conformation and packing of molecules in their crystalline form. For boronic acids, ssNMR, particularly ¹¹B ssNMR, can provide detailed information about the local boron environment. acs.org By analyzing the quadrupolar coupling constant (CQ) and chemical shift anisotropy (CSA), researchers can gain insights into the symmetry and electronic structure around the boron atom. acs.org These parameters are sensitive to the hydrogen bonding network and the dimeric structures commonly adopted by boronic acids in the solid state. While data specific to this compound is not available, studies on similar compounds show that boronic acids tend to have larger CQ(¹¹B) and Ω (span of the CSA tensor) values compared to their corresponding esters. acs.org This technique is also crucial for identifying decomposition products, such as boric acid, within a solid sample. acs.org
Mass Spectrometry (MS) for Impurity Profiling and Quantification
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight, elemental composition, and structural features. It is particularly vital for identifying and quantifying impurities.
High-Sensitivity LC-MS/MS for Trace Analysis in Complex Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace-level impurities. This method offers exceptional sensitivity and selectivity, which is critical for controlling potentially genotoxic impurities in pharmaceutical intermediates. rsc.org Methods have been developed for the high-throughput analysis of a wide range of boronic acids, often without the need for derivatization, which can be complicated by the tendency of boronic acids to dehydrate. rsc.org
Using techniques like electrospray ionization (ESI) in negative mode and multiple reaction monitoring (MRM), it is possible to achieve limits of quantification (LOQ) in the low ng/mL or even pg/mL range. This high sensitivity is crucial for ensuring the purity of starting materials and the safety of final products.
| Technique | Ionization Mode | Key Advantages | Typical LOQ |
| LC-MS/MS | ESI Negative | High sensitivity, high selectivity, no derivatization needed. | 0.1 µg to 1.0 µg rsc.org |
| UPLC-MS | ESI | High throughput, one-minute run times possible. | Not specified |
Table 2: High-Sensitivity Mass Spectrometry Techniques for Boronic Acid Analysis.
Identification of Degradation Products and Reaction Intermediates
Mass spectrometry is a powerful tool for identifying unknown species in a sample, including degradation products and transient reaction intermediates. A common degradation pathway for boronic acids is dehydration to form cyclic trimers known as boroxines. nih.govacs.org MS can readily identify these species, which have a mass corresponding to three times the boronic acid minus three water molecules.
Furthermore, in synthetic applications like the Suzuki-Miyaura cross-coupling reaction, MS is invaluable for mechanistic studies. organic-chemistry.org Techniques such as nano-electrospray ionization mass spectrometry (nanoESI-MS) can be used to monitor the reaction in real-time, allowing for the direct observation of catalytic intermediates, such as palladium-ligand complexes and oxidative addition products. nih.govresearchgate.net This provides crucial information on the reaction mechanism, helping to optimize reaction conditions and improve yields.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. While direct spectral data for this specific compound is not extensively published, analysis of structurally related molecules such as 2-fluorophenylboronic acid and other substituted phenylboronic acids allows for the assignment of characteristic vibrational frequencies. nih.govdergipark.org.trresearchgate.netresearchgate.net
The key vibrational modes for this compound are expected as follows:
O-H Stretching: The hydroxyl (O-H) stretching vibrations are particularly sensitive to hydrogen bonding. In solution, where intermolecular hydrogen bonding is minimal, a sharp, symmetric band is expected at high frequencies, such as 3635 cm⁻¹ observed for 2-fluorophenylboronic acid in chloroform. researchgate.net However, in the solid state, strong intermolecular hydrogen bonding within dimeric structures causes this band to become broad and shift to a lower frequency region, typically between 3200 and 3500 cm⁻¹. researchgate.netchegg.com
C=O Stretching: The acetyl group introduces a strong carbonyl (C=O) stretching vibration. For similar aromatic ketones, this band is typically observed in the IR spectrum as an intense peak in the range of 1680-1700 cm⁻¹. For instance, in 4-carboxy phenylboronic acid, the C=O stretch is seen at 1687 cm⁻¹ in the IR and 1682 cm⁻¹ in the Raman spectrum. dergipark.org.tr
B-O Stretching: The asymmetric B-O stretching vibration is a hallmark of boronic acids and appears as a very strong and characteristic band in the IR spectrum, typically in the 1340-1370 cm⁻¹ range. dergipark.org.trresearchgate.net For phenylboronic acid, this has been reported around 1346 cm⁻¹. researchgate.net The symmetric B-O stretching vibration is generally weaker in the IR spectrum but may appear in the Raman spectrum. cdnsciencepub.com
C-F Stretching: The carbon-fluorine (C-F) stretching mode for fluoro-substituted benzene (B151609) rings typically occurs in the 1100-1350 cm⁻¹ region. researchgate.net For 2-fluorophenylboronic acid, this vibration has been assigned to bands at 1203 cm⁻¹ in the IR and 1197 cm⁻¹ in the Raman spectra. researchgate.net
B-C Stretching: The boron-carbon (B-C) stretching vibration is often coupled with other modes and can be found around 1000-1100 cm⁻¹. researchgate.netcdnsciencepub.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |
|---|---|---|---|---|
| O-H | Stretching (H-bonded) | 3200 - 3500 (broad) | IR | researchgate.netchegg.com |
| C=O | Stretching | 1680 - 1700 | IR, Raman | dergipark.org.tr |
| B-O | Asymmetric Stretching | 1340 - 1370 | IR | dergipark.org.trresearchgate.net |
| C-F | Stretching | 1100 - 1350 | IR, Raman | researchgate.net |
| B-C | Stretching | 1000 - 1100 | IR, Raman | researchgate.netcdnsciencepub.com |
Boronic acids have a propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines. Vibrational spectroscopy is an effective method for detecting this transformation. The conversion from a boronic acid to a boroxine (B1236090) results in a distinct change in the vibrational spectrum. sci-hub.stnortheastern.eduresearchgate.net
The most significant indicator of boroxine formation is the disappearance of the characteristic O-H stretching bands of the boronic acid and the appearance of new bands associated with the B-O-B linkages of the anhydride (B1165640) ring. sci-hub.stresearchgate.net For phenylboronic anhydride, strong characteristic vibrations appear that are absent in the acid's spectrum. A systematic study on boroxine anhydrides identified diagnostic vibrations in the IR spectrum, including bands around 705 cm⁻¹ and 678 cm⁻¹, which can confirm the presence of the boroxine ring. researchgate.net The disappearance of the strong asymmetric B-O stretch of the B(OH)₂ group and the emergence of these new boroxine-specific bands provide clear evidence of anhydride formation. cdnsciencepub.comresearchgate.net
X-ray Crystallography for Precise Structural Parameter Determination
The crystal structure of 2-Fluorophenylboronic acid reveals a monoclinic system with the space group P 1 21/c 1. nih.gov The unit cell dimensions and angles define the repeating unit of the crystal lattice. nih.gov Such data is essential for understanding the packing of molecules in the solid state and is the foundation for further analysis of intermolecular forces. nih.govmdpi.com The presence of a fluorine atom and a boronic acid group on the phenyl ring influences the electronic distribution and steric factors that dictate the final crystal packing arrangement. mdpi.com
Table 2: Crystallographic Data for the Related Compound 2-Fluorophenylboronic acid
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₆BFO₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 21/c 1 | nih.gov |
| a (Å) | 5.10172 | nih.gov |
| b (Å) | 5.55660 | nih.gov |
| c (Å) | 22.0587 | nih.gov |
| α (°) | 90.00 | nih.gov |
| β (°) | 94.731 | nih.gov |
| γ (°) | 90.00 | nih.gov |
| Z | 4 | nih.gov |
The solid-state structure of phenylboronic acids is dominated by strong hydrogen bonding interactions involving the boronic acid hydroxyl groups. mdpi.comdiva-portal.org The most common structural motif observed is the formation of a hydrogen-bonded homodimer, where two molecules are linked through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set notation. mdpi.com This synthon is formed from the B(OH)₂ groups of two neighboring molecules.
The conformation of the boronic acid group itself is a key feature. It can adopt different arrangements, such as syn-anti or syn-syn conformations. nih.gov In the case of this compound, these conformations would describe the relative orientation of the two hydroxyl groups. The specific conformation adopted is often influenced by other functional groups on the molecule and the nature of the intermolecular interactions within the crystal lattice. nih.gov
Theoretical and Computational Chemistry Studies of 5 Acetyl 2 Fluorophenylboronic Acid
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations extend theoretical analysis from static structures to the behavior of molecules in solution over time. These methods can predict physical properties and simulate complex processes like conformational changes and reaction equilibria.
Acidity Constant (pKa): The pKa is a measure of a compound's acidity in solution. For phenylboronic acids, the primary equilibrium is the acceptance of a hydroxide (B78521) ion to convert the trigonal planar boron to a tetrahedral boronate species. The acidity is influenced by the electronic effects of substituents on the phenyl ring. Electron-withdrawing groups, such as the acetyl and fluoro substituents in 5-Acetyl-2-fluorophenylboronic acid, generally increase the Lewis acidity of the boron atom, leading to a lower pKa value compared to unsubstituted phenylboronic acid. Computational methods can predict pKa values by calculating the free energy change of the acid-base reaction.
Boroxine (B1236090) Formation: In non-aqueous conditions or at high concentrations, boronic acids can undergo a reversible dehydration-condensation reaction to form a cyclic trimer called a boroxine.
3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
The position of this equilibrium is influenced by the substituents on the phenyl ring. Studies on various phenylboronic acids have shown that electron-donating groups tend to favor the formation of the boroxine, while electron-withdrawing groups can shift the equilibrium back toward the monomeric boronic acid. Therefore, for this compound, the equilibrium would likely favor the monomeric acid form, especially in the presence of water.
Computational chemistry is instrumental in mapping the energetic landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the reaction's activation energy and predicting its rate.
For this compound, this could be applied to understand its participation in reactions like the Suzuki-Miyaura coupling. Theoretical studies can model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into how the fluoro and acetyl groups influence the kinetics and outcome of the reaction.
Molecular Docking Studies in Drug Design and Enzyme Inhibition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov It is a cornerstone of modern drug discovery. Boronic acids are a well-established class of enzyme inhibitors because the boron atom can form a stable, reversible covalent bond with the catalytic serine residue found in many proteases and hydrolases.
While no specific docking studies featuring this compound are prominently available, its potential as an enzyme inhibitor can be inferred. Docking simulations would be used to place the molecule into the active site of a target enzyme, such as a β-lactamase or a protease. mdpi.com The software calculates a "docking score," which estimates the binding affinity based on factors like hydrogen bonding, hydrophobic interactions, and the covalent interaction with the serine residue. The acetyl and fluoro groups would play a significant role in defining the molecule's orientation within the binding pocket, potentially forming additional interactions with amino acid residues and influencing both the potency and selectivity of the inhibition.
Table 2: Compounds Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 870777-29-0 | C₈H₈BFO₃ |
| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ |
Ligand-Protein Binding Interactions
Computational modeling, particularly molecular docking, has been instrumental in elucidating the binding mechanisms of phenylboronic acid derivatives with various protein targets. mdpi.com These studies provide a detailed view of the molecular interactions that govern the affinity and specificity of these compounds. Boronic acids are well-known for their ability to form reversible covalent bonds with the hydroxyl groups of serine residues often found in the active sites of enzymes. nih.gov This interaction is a key feature of their inhibitory mechanism.
In the context of enzyme inhibition, particularly against bacterial enzymes like β-lactamases, the positioning of substituents on the phenyl ring plays a crucial role in determining the binding affinity. mdpi.com For instance, studies on related phenylboronic acid derivatives have shown that the orientation of functional groups can significantly influence the interactions within the binding pocket of enzymes such as AmpC β-lactamase. nih.gov The boronic acid moiety itself typically forms a covalent bond with the catalytic serine residue (e.g., Ser64 in AmpC). nih.gov
The acetyl and fluoro groups of this compound are predicted to engage in a variety of non-covalent interactions that contribute to the stability of the ligand-protein complex. These interactions can include:
Hydrogen Bonds: The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, while the fluorine atom can also participate in hydrogen bonding.
Hydrophobic Interactions: The phenyl ring contributes to hydrophobic interactions with nonpolar residues in the active site. nih.gov
Dipole-Quadrupole Interactions: The phenyl ring can also engage in favorable interactions with specific residues, such as the key catalytic residue Asn152 in AmpC. nih.gov
The table below summarizes the potential interactions of this compound with a hypothetical protein active site, based on findings from related boronic acid inhibitors.
| Functional Group | Potential Interacting Residue(s) | Type of Interaction | Significance |
| Boronic Acid | Catalytic Serine | Covalent Bond | Primary mechanism of inhibition |
| Acetyl Group | Polar amino acids (e.g., Asn, Gln) | Hydrogen Bond | Enhances binding affinity and specificity |
| Phenyl Ring | Nonpolar amino acids (e.g., Ala, Val, Leu) | Hydrophobic Interactions | Stabilizes the complex within the binding pocket |
| Fluoro Group | Various residues | Hydrogen Bond, Halogen Bond | Can modulate binding affinity and electronic properties |
Virtual Screening and Drug Candidate Prioritization
Virtual screening is a powerful computational technique used in the early stages of drug discovery to identify promising lead compounds from large chemical libraries. bme.huresearchgate.net This approach relies on computational models to predict the binding affinity of molecules to a specific biological target. For boronic acid derivatives, covalent docking methods are often employed to account for the formation of a covalent bond with the target protein. researchgate.net
The process of virtual screening for a compound like this compound would typically involve the following steps:
Target Selection and Preparation: A three-dimensional structure of the target protein is obtained, often from crystallographic data (PDB entry). The binding site is defined and prepared for docking calculations. bme.hu
Ligand Library Preparation: A database of compounds, which could include this compound and its analogs, is prepared for docking.
Docking and Scoring: The ligands are computationally "docked" into the protein's active site, and their potential binding modes and affinities are evaluated using a scoring function.
Hit Selection and Prioritization: The top-scoring compounds are then selected for further experimental validation. bme.hu
Studies on virtual screening of boronic acid derivatives have demonstrated the utility of this approach in identifying novel inhibitors. For example, a virtual screen of borocycles against the immunoproteasome successfully identified several compounds with inhibitory activity. bme.hu The success of such screens often depends on the accuracy of the docking protocol and the diversity of the chemical library.
The table below outlines a hypothetical virtual screening workflow for prioritizing drug candidates based on this compound.
| Screening Stage | Methodology | Objective | Outcome |
| Initial Screen | High-throughput virtual screening | To identify a broad set of potential binders from a large compound library. | A list of "hit" compounds with predicted binding affinity. |
| Focused Docking | Covalent docking simulations | To accurately predict the binding pose and interactions of the hit compounds. | A refined list of candidates with favorable predicted binding modes. |
| Post-processing and Filtering | Analysis of docking poses and interactions | To prioritize candidates based on key interactions and drug-like properties. | A small set of high-priority candidates for experimental testing. |
The insights gained from both ligand-protein binding studies and virtual screening are invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Future Directions and Emerging Research Opportunities
Development of Novel and Efficient Synthetic Routes for Functionalized Boronic Acids
The synthesis of boronic acids, while well-established, is an area ripe for innovation, particularly for creating structurally diverse and functionalized derivatives like 5-Acetyl-2-fluorophenylboronic acid. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.
One promising avenue is the refinement of decarboxylative borylation . This method allows for the transformation of abundant and structurally varied carboxylic acids into boronic acids using inexpensive nickel catalysts. drugdiscoverytrends.com This approach is significant as it provides a direct route from readily available starting materials to valuable boronic acid products. drugdiscoverytrends.com Further research could expand the substrate scope and improve the reaction conditions to enhance its applicability for synthesizing complex boronic acids.
Another key area is the direct C-H borylation , a process that introduces a boron group directly onto a carbon-hydrogen bond. nih.gov This atom-economical approach, often catalyzed by transition metals like iridium or rhodium, minimizes the generation of waste products. nih.gov Future efforts will aim to improve the regioselectivity of this reaction, enabling the precise installation of a boronic acid group at a desired position on an aromatic ring, which is crucial for compounds like this compound where specific substitution patterns dictate its properties.
Furthermore, the development of flow chemistry techniques for boronic acid synthesis is gaining traction. nih.gov Flow chemistry offers advantages in terms of safety, scalability, and reaction control, particularly for reactions that are difficult to manage in traditional batch processes, such as those involving lithium-halogen exchange. nih.gov
| Synthetic Method | Key Features | Potential for this compound Synthesis |
| Decarboxylative Borylation | Utilizes carboxylic acids as starting materials; often employs nickel catalysis. | Offers a novel and potentially more accessible route from corresponding carboxylic acids. |
| Direct C-H Borylation | Atom-economical; transition-metal catalyzed (e.g., Ir, Rh). | Could enable more direct and efficient synthesis, minimizing pre-functionalization steps. |
| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. | Could improve the yield and purity for large-scale production. |
| Suzuki-Miyaura Coupling | Well-established for C-C bond formation using boronic acids as reagents. | While a primary application, advancements in the coupling itself can indirectly drive the synthesis of more complex derivatives. |
Expansion of Boronic Acid Catalysis to New Chemical Transformations
Beyond their role as reagents in cross-coupling reactions, boronic acids are emerging as potent catalysts in their own right. nih.govrsc.org The Lewis acidic nature of the boron atom allows it to activate a variety of functional groups, opening up new catalytic possibilities. nih.gov
Future research will likely explore the use of this compound and its analogs as catalysts for a broader range of chemical transformations. The electronic properties of the phenyl ring, modulated by the electron-withdrawing acetyl and fluorine groups, could fine-tune the catalytic activity of the boronic acid moiety.
One area of expansion is in dehydration reactions . Boronic acids can catalyze the formation of esters from alcohols and carboxylic acids, and the formation of C-C bonds from benzylic alcohols and nucleophiles. nih.gov The mechanism is thought to involve the in-situ formation of a stronger Brønsted acid through complexation with a co-catalyst like oxalic acid. nih.gov
Another promising frontier is in cycloaddition reactions . Ortho-substituted arylboronic acids have been shown to promote the reactivity of unsaturated carboxylic acids in cycloadditions. nih.gov The specific substitution pattern of this compound makes it an interesting candidate for exploring new catalytic activities in this domain.
Furthermore, the ability of boronic acids to activate hydroxyl groups can be harnessed for selective acylation and alkylation reactions . rsc.org By forming reversible covalent bonds with diols and saccharides, boronic acids can modulate their nucleophilicity, enabling site-selective modifications. rsc.org
Exploration of this compound in Advanced Functional Materials
The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make them attractive components for advanced functional materials. The acetyl and fluoro groups in this compound can further impart desirable characteristics such as altered electronic properties, and potential for hydrogen bonding or other non-covalent interactions.
A significant area of future research is the incorporation of boronic acid-functionalized building blocks into Covalent Organic Frameworks (COFs) . COFs are crystalline porous polymers with potential applications in gas storage, separation, and catalysis. researchgate.net The boronic acid moiety can serve as a linker in the formation of boroxine (B1236090) or boronate ester-linked COFs. nih.gov The acetyl and fluoro substituents on the phenyl ring could influence the porosity, stability, and functional properties of the resulting COF.
Another emerging application is in the development of sensors . The interaction of boronic acids with diols is pH-dependent, a property that can be exploited for the design of fluorescent sensors for saccharides and other biologically important molecules. The specific electronic environment of this compound could lead to sensors with enhanced selectivity and sensitivity.
Integration of Artificial Intelligence and Machine Learning in Boronic Acid Chemistry
The increasing complexity of chemical research necessitates the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize various aspects of boronic acid chemistry, from synthesis design to the discovery of new applications. gu.se
Automated Synthesis and Reaction Prediction
AI and ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations and to design optimal synthetic routes. For the synthesis of functionalized boronic acids, ML models can help in selecting the most efficient catalysts, solvents, and reaction conditions, thereby reducing the time and resources required for experimental optimization. youtube.com Bayesian optimization, for instance, has shown promise in efficiently navigating the complex parameter space of chemical reactions to find the global maximum for a desired outcome. youtube.com
Data-Driven Drug Discovery and Materials Design
In the realm of drug discovery, ML models can be used to predict the biological activity of boronic acid derivatives and to identify promising candidates for further investigation. nih.gov By analyzing the structure-activity relationships of known boronic acid-based drugs, these models can guide the design of new compounds with improved potency and pharmacokinetic profiles. nih.gov The use of AI in predicting protein-carbohydrate binding can also facilitate the design of boronic acid-based inhibitors and probes. gu.se
For materials science, AI can accelerate the discovery of new functional materials by predicting the properties of hypothetical structures. By simulating the assembly of boronic acid-containing building blocks into materials like COFs, researchers can screen for candidates with desired properties, such as high porosity or specific catalytic activity, before committing to their synthesis. rsc.org
Bioconjugation and Bioorthogonal Applications of Boronic Acid Derivatives
Bioconjugation, the covalent linking of molecules to biomolecules, is a powerful tool in chemical biology and medicine. nih.gov Boronic acids, particularly those with ortho-carbonyl substituents like 2-acetylphenylboronic acid, exhibit unique reactivity that makes them highly suitable for bioconjugation and bioorthogonal chemistry. nih.gov
The ortho-acetyl group in a compound like this compound can significantly accelerate the formation of imines or imine-like products with nucleophiles under physiological conditions. nih.gov This enhanced reactivity, coupled with the potential for thermodynamic stabilization of the product, opens up several exciting research avenues. nih.gov
One area of focus is the development of reversible covalent probes . The dynamic nature of the iminoboronate linkage can be exploited to create probes that can reversibly bind to biomolecules, such as proteins and lipids. nih.gov This is analogous to non-covalent interactions but with the added stability of a covalent bond. nih.gov
Another key application is in site-specific protein labeling . The reaction of ortho-acetylphenylboronic acids with N-terminal cysteines to form a stable thiazolidino boronate (TzB) complex provides a method for selectively modifying proteins. nih.gov This can be used to attach fluorophores, drugs, or other functional molecules to specific sites on a protein.
Furthermore, the rapid kinetics of the conjugation reaction between ortho-acetylphenylboronic acids and α-nucleophiles, with rate constants exceeding 1000 M⁻¹s⁻¹, addresses the limitation of slow reaction rates often encountered in bioorthogonal chemistry. nih.gov This allows for efficient labeling of biomolecules in complex biological environments. The development of multi-bioorthogonal labeling strategies, where boronic acid-based chemistry is used in conjunction with other bioorthogonal reactions, will enable the simultaneous tracking and manipulation of multiple biological targets. acs.org
| Application | Key Feature of ortho-Acetylphenylboronic Acids | Potential Impact |
| Reversible Covalent Probes | Dynamic iminoboronate formation. nih.gov | Novel mechanism for probing biological systems. |
| Site-Specific Protein Labeling | Selective reaction with N-terminal cysteines. nih.gov | Precise modification of proteins for research and therapeutic purposes. |
| Rapid Bioorthogonal Ligation | Fast reaction kinetics with α-nucleophiles. nih.gov | Overcomes limitations of slower bioorthogonal reactions, enabling real-time biological studies. |
| Multi-Bioorthogonal Labeling | Orthogonality to other click chemistries. acs.org | Simultaneous labeling and tracking of multiple biomolecules. |
This compound, while a single chemical entity, represents a gateway to a multitude of future research directions. The interplay of its functional groups provides a rich platform for innovation in synthetic chemistry, catalysis, materials science, and chemical biology. As new synthetic methods are developed, and our understanding of boronic acid reactivity deepens, we can expect to see this compound and its derivatives play an increasingly important role in the development of new technologies and scientific discoveries. The integration of computational tools like AI and machine learning will undoubtedly accelerate this progress, ushering in a new era of rational design and discovery in the fascinating world of boronic acid chemistry.
Sustainable and Scalable Manufacturing Processes for Research Reagents
The future of producing this compound and other similar research reagents is intrinsically linked to the adoption of green and scalable chemical synthesis methodologies. The focus is shifting from traditional batch processes to more innovative approaches that minimize environmental impact, reduce costs, and ensure a reliable supply chain.
The Push for Greener Synthesis
Conventional methods for synthesizing substituted phenylboronic acids often involve multi-step procedures with significant environmental footprints. researchgate.net These processes can produce large quantities of wastewater, solid waste, and gaseous emissions, including carbon dioxide, sulfur dioxide, and nitrogen oxides. researchgate.net The use of hazardous organolithium compounds and solvents like toluene (B28343) further contributes to the environmental and safety concerns associated with traditional synthesis. google.com
In response, the principles of green chemistry are being actively integrated into the production of boronic acids. nih.gov This includes the use of less toxic reagents and solvents, improving atom economy, and designing processes that require less energy. nih.gov For instance, research has demonstrated the potential of mechanochemistry, a solvent-free method, for the formation of boronic acid esters, which are precursors to boronic acids. rsc.orgrsc.org This technique involves the simple grinding of reactants, offering an environmentally benign alternative to traditional methods that require refluxing in solvents like benzene (B151609) or toluene. rsc.org
Another green approach involves the use of milder and safer reagents. A highly efficient protocol for the ipso-hydroxylation of arylboronic acids to phenols utilizes aqueous hydrogen peroxide as the oxidant in ethanol, a green solvent. rsc.orgnih.gov This method is not only environmentally friendly but also rapid and scalable. rsc.orgnih.gov Such principles can be adapted to the synthesis of this compound, potentially replacing harsher oxidants and solvents used in its production.
Innovations for Scalable Production
Scalability is a critical factor in the manufacturing of research reagents to meet growing demand. Traditional batch synthesis can be difficult and costly to scale up. Continuous flow chemistry offers a promising alternative, enabling the production of multigram quantities of organolithium compounds, often used in boronic acid synthesis, with short reaction times and high throughput. organic-chemistry.org This technology enhances safety and control over reaction conditions, making it ideal for industrial applications.
Furthermore, the concept of "phase-switch chemistry" using boronic acids as "productive tags" presents an innovative approach to simplify purification and reduce waste. acs.org In this strategy, the boronic acid functionality facilitates the separation of the desired product, avoiding the need for chromatography, a major source of waste in organic synthesis. acs.org This method could be particularly advantageous in a multi-step synthesis involving this compound as an intermediate.
The development of robust catalytic systems is also crucial for scalable synthesis. Palladium nanoparticle catalysis, for instance, has been shown to be effective for the borylation of aryl halides to produce arylboronates, the precursors to boronic acids. researchgate.net These catalytic methods often proceed under mild conditions and with high efficiency, making them suitable for large-scale production.
The table below provides a summary of traditional versus sustainable and scalable approaches for the synthesis of boronic acids, which can be applied to the manufacturing of this compound.
Table 1: Comparison of Synthetic Approaches for Boronic Acids
| Feature | Traditional Methods | Sustainable and Scalable Methods |
|---|---|---|
| Solvent Use | Often requires large volumes of hazardous solvents (e.g., toluene, benzene) | Aims for solvent-free (mechanochemistry) or use of greener solvents (e.g., ethanol, water) |
| Reagents | May use harsh and hazardous reagents (e.g., organolithium compounds) | Employs milder reagents (e.g., hydrogen peroxide) and catalytic systems |
| Waste Generation | High E-factor (Environmental Factor) due to waste from reagents and solvents | Lower E-factor through atom economy, one-pot synthesis, and simplified purification |
| Process Type | Typically batch processing | Continuous flow processing for improved safety and throughput |
| Purification | Often relies on chromatography, generating significant waste | Utilizes innovative techniques like phase-switch chemistry to avoid chromatography |
| Energy Consumption | Can be energy-intensive due to heating and cooling cycles in batch processes | Continuous flow can be more energy-efficient; mechanochemistry requires minimal energy input |
The future production of this compound will likely involve a combination of these innovative strategies. By embracing green chemistry principles and scalable technologies, the chemical industry can ensure the sustainable supply of this and other vital research reagents for scientific advancement.
Q & A
Q. Characterization Methods :
- High-Performance Liquid Chromatography (HPLC) : Purity validation (>97.0%) via HPLC is recommended .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity using ¹H/¹³C NMR and ¹⁹F NMR (due to fluorine substitution).
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
How is this compound typically employed in Suzuki-Miyaura cross-coupling reactions?
Basic Question
This compound is used as an arylboronic acid partner in palladium-catalyzed cross-coupling reactions to synthesize biaryls or functionalized aromatic systems. Methodological considerations :
Q. Example Protocol :
Combine 1.2 eq. boronic acid, 1 eq. aryl halide, 2 mol% Pd catalyst, and 2 eq. base in THF.
Reflux at 80°C for 12–24 hours.
Monitor via TLC; purify using silica gel chromatography.
How does the acetyl group at the 5-position influence reactivity in cross-coupling compared to other substituents?
Advanced Question
The acetyl group introduces electronic and steric effects :
- Electron-Withdrawing Nature : Reduces electron density on the boron atom, potentially slowing transmetallation steps. Compare with electron-donating groups (e.g., methoxy) in analogs like 2-Fluoro-6-methoxyphenylboronic acid .
- Steric Hindrance : The acetyl group may hinder Pd coordination, requiring optimized ligand systems (e.g., bulky phosphines) .
Q. Data Comparison :
| Substituent | Reaction Yield (%) | Optimal Catalyst |
|---|---|---|
| 5-Acetyl | 60–75 | PdCl₂(dppf) |
| 5-Methoxy | 85–90 | Pd(PPh₃)₄ |
What are common side reactions or byproducts, and how can they be mitigated?
Advanced Question
Observed Issues :
Q. Mitigation Strategies :
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) during reactions.
- Low-Temperature Storage : Store at 2–8°C under inert gas to prevent anhydride formation .
- Pre-purification : Use activated charcoal or recrystallization to remove anhydrides .
How can researchers resolve contradictions in reported reaction yields across studies?
Advanced Question
Potential Causes of Variability :
Q. Systematic Optimization Approach :
Design of Experiments (DoE) : Vary catalyst (0.5–5 mol%), ligand, and solvent.
Kinetic Monitoring : Use in-situ FTIR or GC-MS to track reaction progress.
Controlled Replicates : Repeat under identical conditions to assess reproducibility.
What are the safety and handling guidelines for this compound?
Basic Question
Q. Emergency Measures :
- Skin Contact : Wash with soap and water.
- Inhalation : Move to fresh air; seek medical attention if symptoms persist.
How does fluorination at the 2-position impact crystallinity and solubility?
Advanced Question
Q. Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| THF | 30–40 |
| Hexane | <5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
